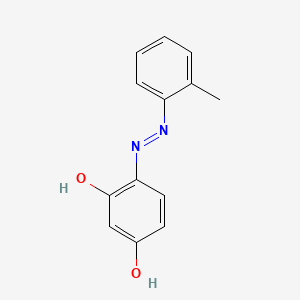

4-(o-Tolylazo)resorcinol

Description

Structure

3D Structure

Properties

CAS No. |

34191-31-6 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

4-[(2-methylphenyl)diazenyl]benzene-1,3-diol |

InChI |

InChI=1S/C13H12N2O2/c1-9-4-2-3-5-11(9)14-15-12-7-6-10(16)8-13(12)17/h2-8,16-17H,1H3 |

InChI Key |

VIXGTWBKPFCGSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 4 O Tolylazo Resorcinol

Established Synthetic Pathways for Azo Coupling with Resorcinol (B1680541) Substrates

The cornerstone of synthesizing 4-(o-Tolylazo)resorcinol lies in the azo coupling reaction, a classic and widely utilized method in the production of azo dyes. organic-chemistry.org This process involves the reaction of a diazonium salt with an activated aromatic compound, in this case, resorcinol. organic-chemistry.orgwikipedia.org

The initial and critical step in the synthesis is the diazotization of the primary aromatic amine, ortho-toluidine. wikipedia.org This reaction transforms the amino group into a highly reactive diazonium salt. The standard procedure involves treating o-toluidine (B26562) with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). google.comorgsyn.orgnumberanalytics.com

The reaction is conducted at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures. google.comorgsyn.org The process begins by dissolving o-toluidine in an acidic aqueous solution. Subsequently, an aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. orgsyn.org The presence of excess acid is crucial throughout the diazotization to prevent the coupling of the diazonium salt with the unreacted amine. orgsyn.org The completion of the diazotization is often monitored by testing for the presence of excess nitrous acid using starch-iodide paper. orgsyn.orggoogle.com

A general representation of the diazotization of o-toluidine is as follows: CH₃C₆H₄NH₂ + NaNO₂ + 2HCl → [CH₃C₆H₄N₂]⁺Cl⁻ + NaCl + 2H₂O

For amines that are less reactive or have poor solubility in aqueous solutions, alternative methods such as using nitrosylsulfuric acid can be employed. google.com

The subsequent step is the azo coupling, an electrophilic aromatic substitution reaction where the o-tolyldiazonium cation acts as the electrophile. wikipedia.orgnumberanalytics.com Resorcinol, with its two hydroxyl groups, is a highly activated aromatic ring and serves as the nucleophilic coupling component. wikipedia.org The hydroxyl groups are strong activating groups and are ortho-, para-directing.

The diazonium ion attacks the electron-rich resorcinol ring, typically at the position para to one of the hydroxyl groups, which is also ortho to the other. This regioselectivity is due to the powerful directing effect of the hydroxyl groups and the steric hindrance at the positions ortho to both hydroxyls. The reaction proceeds through the formation of a sigma (σ) complex, also known as an arenium ion intermediate, which then loses a proton to restore aromaticity and form the final azo compound. numberanalytics.com The reaction is generally carried out in a mildly alkaline or neutral pH medium to facilitate the coupling, as a highly acidic environment would deactivate the resorcinol by protonating the hydroxyl groups. organic-chemistry.org

The mechanism can be summarized as:

Formation of the electrophile: The o-tolyldiazonium ion is generated as described in the previous section.

Nucleophilic attack: The activated resorcinol molecule attacks the diazonium salt.

Proton transfer: A base (often hydroxide (B78521) ions from the alkaline medium) removes a proton from the intermediate to yield the final this compound.

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. numberanalytics.com Key parameters that are manipulated include temperature, pH, solvent, and the ratio of reactants.

Temperature: As previously mentioned, the diazotization step requires low temperatures (0-5°C) to prevent the decomposition of the diazonium salt. google.comorgsyn.org The coupling reaction itself is also typically conducted at low temperatures to control the reaction rate and minimize side reactions.

pH: The pH of the reaction medium is a critical factor. organic-chemistry.org Diazotization is carried out in a strongly acidic medium. orgsyn.org However, the coupling reaction requires a mildly alkaline or neutral pH. This is because while the diazonium ion concentration is highest at low pH, the reactivity of resorcinol as a nucleophile is enhanced at higher pH due to the deprotonation of its hydroxyl groups, forming the more strongly activating phenoxide ion. A careful balance must be struck, as excessively high pH can lead to the formation of inactive diazohydroxides from the diazonium salt.

Solvent: The reaction is typically performed in an aqueous medium, as the reactants are often soluble in water under the reaction conditions. google.com The choice of solvent can influence the solubility of reactants and the stability of the diazonium salt.

Stoichiometry: The molar ratio of the reactants, o-toluidine, sodium nitrite, acid, and resorcinol, is carefully controlled to ensure complete reaction and minimize by-products.

Recent advancements in reaction optimization often employ high-throughput screening and combinatorial chemistry approaches to rapidly evaluate a wide range of conditions, including different catalysts, solvents, and temperatures, to identify the optimal parameters for a specific synthesis. numberanalytics.comarxiv.org

Table 1: Key Parameters for Optimizing the Synthesis of this compound

| Parameter | Optimal Condition/Consideration | Rationale |

| Temperature | 0-5 °C for both diazotization and coupling | Prevents decomposition of the unstable diazonium salt and controls the reaction rate. google.comorgsyn.org |

| pH | Strongly acidic for diazotization; Mildly alkaline for coupling | Ensures formation of the diazonium salt and enhances the nucleophilicity of resorcinol. organic-chemistry.orgorgsyn.org |

| Solvent | Typically aqueous medium | Good solubility of reactants and facilitates ionic reactions. google.com |

| Reactant Ratio | Stoichiometric control | Maximizes product yield and minimizes side reactions and impurities. |

Derivatization Strategies for Structural Modulation of this compound

The chemical structure of this compound can be modified to alter its properties, such as color, solubility, and affinity for different substrates. These modifications typically focus on the functional groups present in the molecule.

The two hydroxyl groups on the resorcinol ring are prime targets for derivatization. These modifications can significantly impact the electronic and solubility characteristics of the dye.

Etherification: The hydroxyl groups can be converted to ethers by reacting this compound with alkylating agents like alkyl halides or sulfates in the presence of a base. This would increase the hydrophobicity of the molecule and could shift its absorption spectrum.

Esterification: Reaction with acyl chlorides or anhydrides can convert the hydroxyl groups into esters. This can also alter the molecule's solubility and electronic properties.

Introduction of other functional groups: It is conceivable to introduce other functional groups onto the resorcinol ring through electrophilic substitution reactions, provided the conditions are carefully controlled to avoid cleavage of the azo linkage.

The properties of this compound are also influenced by the substituents on both the toluyl and resorcinol rings. The electronic nature of these substituents can have a profound effect on the color of the dye.

On the Toluyl Moiety: Introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) on the o-toluidine precursor before diazotization will result in a modified final product. google.com Electron-withdrawing groups on the aryl ring attached to the diazo group generally lead to a bathochromic shift (a shift to longer wavelengths), resulting in a deeper color. Conversely, electron-donating groups can cause a hypsochromic shift (a shift to shorter wavelengths).

On the Resorcinol Moiety: Similarly, adding substituents to the resorcinol ring, other than modifying the hydroxyl groups, can fine-tune the molecule's properties. For instance, introducing a halogen or an alkyl group could modify its solubility and interaction with different materials.

The study of these substituent effects is a classic example of structure-property relationships in organic chemistry, allowing for the rational design of azo dyes with specific desired characteristics. dss.go.th

Approaches to Polymerization and Immobilization of this compound

The integration of chromophoric molecules like this compound into polymeric structures is a key area of research for the development of advanced materials with applications in sensing, optics, and catalysis. This can be achieved through two primary strategies: direct polymerization of the functional monomer or its immobilization onto a pre-existing polymer backbone. While specific literature on the direct polymerization of this compound is not extensively detailed, the reactivity of the resorcinol moiety provides a basis for understanding potential polymerization pathways. The immobilization of similar azo resorcinol derivatives has been more widely reported and offers valuable insights into creating functional polymeric materials.

Polymerization of Resorcinol-Based Monomers

The foundational chemistry for the polymerization of this compound is rooted in the well-established polymerization of resorcinol itself, typically with formaldehyde (B43269). This process results in the formation of a cross-linked network. The reaction proceeds via an electrophilic substitution on the resorcinol ring, which is highly activated by the two hydroxyl groups.

The general steps for the polymerization of resorcinol with formaldehyde in the presence of an acid catalyst are as follows:

Addition Reaction: Formaldehyde reacts with resorcinol to form hydroxymethyl derivatives.

Condensation Reaction: The hydroxymethyl groups then condense with other resorcinol molecules, eliminating water and forming methylene (B1212753) bridges between the aromatic rings. melscience.com

This results in a rigid, three-dimensional polymer network. researchgate.net It is plausible that this compound could undergo a similar polymerization with formaldehyde, with the tolylazo group remaining as a functional pendant group on the polymer backbone. The presence of the azo group might influence the reaction kinetics and the final properties of the polymer.

Another approach involves the formation of resorcinol-formaldehyde resins that can act as n-type semiconductors when prepared under specific conditions, such as high-temperature hydrothermal methods. These resins consist of π-conjugated systems of benzenoid and quinoid forms of resorcinol linked by methine bridges. nih.gov

Immobilization of Azo-Resorcinol Dyes

Immobilization offers a versatile method to incorporate the functional properties of azo dyes like this compound into various materials. This is often achieved by using a related compound, 4-(2-pyridylazo)resorcinol (B72590) (PAR), as a ligand or functional monomer in polymerization processes.

Ion-Imprinted Polymers (IIPs):

One significant application of immobilizing azo-resorcinol dyes is in the creation of ion-imprinted polymers (IIPs) for the selective detection and removal of metal ions. In this technique, a polymer network is formed around a template ion, which is complexed by a functional monomer. After polymerization, the template ion is removed, leaving behind a cavity with a specific size, shape, and chemical affinity for the target ion.

A notable example involves the use of 4-(2-pyridylazo)resorcinol as a ligand in the preparation of lead(II)-imprinted polymer nanoparticles. abechem.com The synthesis involves the precipitation polymerization of a functional monomer (e.g., 4-vinyl pyridine) and a cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate) in the presence of the Pb(II)-PAR complex. The resulting polymer particles possess high selectivity for Pb(II) ions.

Table 1: Components for Lead(II)-Imprinted Polymer Nanoparticles

| Component | Function | Example |

| Template Ion | The ion to be selectively recognized | Pb(II) |

| Ligand | Forms a complex with the template ion | 4-(2-Pyridylazo)resorcinol (PAR) |

| Functional Monomer | Interacts with the template-ligand complex | 4-Vinyl Pyridine |

| Cross-linker | Forms the polymer network | Ethylene Glycol Dimethacrylate (EGDMA) |

| Initiator | Starts the polymerization reaction | 2,2'-Azobisisobutyronitrile (AIBN) |

This table is based on the components used in the synthesis of lead(II)-imprinted polymers as described in the literature. abechem.com

Functionalized Microgels:

Another approach to immobilization is the synthesis of functionalized microgels. For instance, 4-(2-pyridylazo)resorcinol (PAR) has been incorporated into thermosensitive ionic microgels for the optical detection of heavy metal ions. nih.gov These microgels are synthesized via a one-pot quaternization method and are spherical with a narrow size distribution. The PAR units within the microgel structure act as chelating agents for metal ions, leading to a colorimetric response that can be detected visually or spectrophotometrically. nih.gov

The presence of various heavy metal ions in a solution containing these PAR-functionalized microgels results in distinct color changes, allowing for the sensitive and selective detection of ions like Cu(II), Mn(II), Pb(II), Zn(II), and Ni(II) at nanomolar concentrations. nih.gov

Table 2: Characteristics of PAR-Functionalized Thermosensitive Ionic Microgels

| Property | Description |

| Functional Moiety | 4-(2-Pyridylazo)resorcinol (PAR) |

| Polymer Structure | Thermosensitive Ionic Microgel |

| Morphology | Spherical |

| Detection Principle | Colorimetric chelation of heavy metal ions |

| Target Analytes | Cu(II), Mn(II), Pb(II), Zn(II), Ni(II) |

This table summarizes the properties of PAR-functionalized microgels as reported in scientific studies. nih.gov

These examples of immobilizing a closely related azo-resorcinol dye highlight the potential strategies for incorporating this compound into polymeric materials to harness its chromophoric and potential chelating properties for various applications.

Coordination Chemistry and Metal Complexation of 4 O Tolylazo Resorcinol

Ligand Design Principles and Chelation Properties of 4-(o-Tolylazo)resorcinol

The effectiveness of an organic molecule as a chelating agent is rooted in its structural and electronic properties. vaia.com this compound is designed with specific functional groups positioned to facilitate the formation of a stable ring structure with a metal ion, a process known as chelation. ebsco.com

The chelating ability of this compound stems from the presence of specific donor atoms that can coordinate with a metal ion. The key donor sites are the nitrogen atoms of the azo group (-N=N-) and the oxygen atoms of the phenolic hydroxyl (-OH) groups. orientjchem.orgirapa.org Infrared (IR) spectral data of metal complexes with analogous azo dyes show a shift in the characteristic stretching vibration of the -N=N- group, indicating the participation of the azo nitrogen in coordination. orientjchem.org Similarly, changes in the IR spectra related to the phenolic -OH groups, often coupled with their deprotonation, confirm the involvement of the phenolic oxygen in complex formation. orientjchem.orgirapa.org In many instances, this compound and similar azo dyes act as bidentate or tridentate ligands, binding to a metal ion through one or both azo nitrogens and one or both phenolic oxygens. orientjchem.orgresearchgate.netnih.gov

Tautomerism, the phenomenon where a compound exists as a mixture of two or more interconvertible structural isomers, plays a crucial role in the coordination behavior of this compound. nih.govtgc.ac.in Azo dyes like this compound can exist in an azo-enol form and a keto-hydrazone form. researchgate.net This equilibrium can be influenced by factors such as solvent polarity and pH. sonar.ch The specific tautomeric form present affects how the ligand coordinates with a metal ion. nih.govnih.gov For instance, the keto-hydrazone form is often favored for metal chelation, selectively binding metal ions via the pyridyl nitrogen and phenolic oxygen in analogous compounds. The coordination with a metal ion can, in turn, stabilize a particular tautomeric form that might be less prevalent in the free ligand. nih.gov

Formation of Metal Complexes with Transition Metal Ions

This compound readily forms colored complexes with a wide array of transition metal ions, a property that has been extensively utilized in analytical chemistry. libretexts.orgresearchgate.netnih.govnih.govresearchgate.netrevistaindustriatextila.ro The formation of these complexes is a result of the interaction between the metal ion (a Lewis acid) and the ligand (a Lewis base). wikipedia.org

Determining the stoichiometry of the metal-ligand complex is fundamental to understanding its structure and stability. Studies on analogous azo dye complexes have shown that the metal-to-ligand ratio can vary. Common stoichiometries observed are 1:1 and 1:2 (metal:ligand). orientjchem.orgresearchgate.net For example, investigations into complexes of Cd(II) with a benzothiazolyl azo derivative revealed a 1:1 stoichiometry. researchgate.net In contrast, studies on various transition metal complexes with an azo dye derived from resorcinol (B1680541) indicated a 1:2 metal-to-ligand ratio. orientjchem.org The stoichiometry can be influenced by the specific metal ion, the reaction conditions, and the nature of the ligand itself. nih.gov

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Reference |

|---|---|---|---|

| Cd(II) | 2-[(Benzothiazolyl)azo]-4-benzylphenol | 1:1 | researchgate.net |

| Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Fe(III) | 3-hydroxy-4-(2,4-dihydroxyphenylazo)naphthalene-1-sulphonic acid | 1:2 | orientjchem.org |

| Fe(II), Cu(II), Zn(II), Cd(II) | 4-(2-thiazolylazo)resorcinol (B1208428) | 1:2 | nih.gov |

| Gd(III) | 4-(2-pyridylazo)-resorcinol | 1:2 | mdpi.com |

The pH of the solution is a critical factor that governs the formation and stability of metal complexes with this compound. nih.gov The protonation state of the ligand, particularly the phenolic hydroxyl groups, is pH-dependent. Deprotonation of these groups is often a prerequisite for complexation. orientjchem.org Consequently, the optimal pH for complex formation varies for different metal ions. researchgate.netacademicjournals.org The stability of the resulting metal complex is quantified by its stability constant (or formation constant), which is an equilibrium constant for the complexation reaction. wikipedia.orgscispace.com Higher stability constants indicate a stronger interaction between the metal ion and the ligand. wikipedia.org The stability constants for metal complexes of the related ligand 4-(2-pyridylazo)resorcinol (B72590) (PAR) with various divalent metal ions have been determined, and these values are highly dependent on the pH of the medium. nih.gov

| Metal Ion | log β | pH | Reference |

|---|---|---|---|

| Zn(II) | 12.15 (as dissociation constant of 7.08×10⁻¹³ M²) | 7.4 | nih.gov |

| Gd(III) | 9.9 (for 1:2 complex) | Not Specified | mdpi.com |

| Gd(III) | 10.25 (for Gd(PAR)⁺) | Not Specified | mdpi.com |

Note: Data for the closely related ligand 4-(2-pyridylazo)resorcinol (PAR) is provided as representative examples.

This compound and its analogues have demonstrated the ability to form complexes with a broad spectrum of metal ions. nih.govresearchgate.netrevistaindustriatextila.ro These include transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II), as well as other metal ions like cadmium(II), gadolinium(III), niobium(V), and tantalum(V). researchgate.netnih.govresearchgate.netmdpi.comutas.edu.au The versatility of these azo dyes as ligands makes them valuable in various applications, from analytical reagents for spectrophotometric determination of metals to components in functional materials. nih.govrevistaindustriatextila.ro The specific coordination environment (e.g., octahedral, tetrahedral) of the resulting complex depends on the metal ion, its oxidation state, and the stoichiometry of the complex. libretexts.orgorientjchem.org

Geometrical and Electronic Structures of Metal Complexes of this compound

The specific geometrical and electronic structures of metal complexes formed with this compound are dictated by the coordination number and the nature of the central metal ion. While detailed crystallographic studies for complexes of this specific ligand are not extensively documented in publicly available research, the structural characteristics can be inferred from studies on analogous azo dyes derived from resorcinol. These related compounds demonstrate that the ligand typically coordinates as a bidentate or tridentate chelating agent, binding to metal ions through the phenolic oxygen (after deprotonation) and one of the nitrogen atoms of the azo group. orientjchem.orgsemanticscholar.org The resulting complexes exhibit a range of coordination geometries, most commonly tetrahedral, square planar, or octahedral.

Determination of Coordination Geometries (e.g., Tetrahedral, Octahedral, Square Planar)

The coordination geometry of metal complexes is experimentally determined using various spectroscopic and analytical techniques. Electronic absorption spectroscopy (UV-Vis), infrared (IR) spectroscopy, and magnetic susceptibility measurements are primary tools for elucidating the structure of these complexes in the absence of single-crystal X-ray diffraction data.

Electronic Spectra: The position and number of d-d transition bands in the UV-Vis spectrum of a transition metal complex are indicative of the d-orbital splitting pattern, which is a direct consequence of the coordination geometry. For instance, octahedral Ni(II) complexes typically show multiple absorption bands, whereas tetrahedral complexes have different characteristic absorptions. nih.gov

Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the complex, which can strongly suggest a particular geometry. For example, a Co(II) (d⁷) complex with a magnetic moment corresponding to three unpaired electrons is more likely to be tetrahedral or high-spin octahedral than square planar.

Infrared Spectra: IR spectroscopy helps identify the coordinating atoms of the ligand. A shift in the stretching frequency of the N=N azo group and the disappearance of the phenolic O-H stretching band upon complexation confirm their involvement in bonding to the metal center. orientjchem.orgrdd.edu.iq

Based on studies of structurally similar azo-resorcinol ligands, a variety of geometries have been proposed for their transition metal complexes. For example, complexes of an azo dye derived from resorcinol and 1-amino-2-naphthol-4-sulphonic acid were found to be octahedral for Mn(II), Fe(II), Fe(III), Co(II), and Ni(II), while the Zn(II) complex was proposed to be tetrahedral. orientjchem.org Similarly, research on other related azo dye complexes has revealed tetrahedral, square planar, and octahedral structures depending on the metal ion. uobaghdad.edu.iq

| Metal Ion | Ligand Type | Proposed Geometry | Method of Determination | Reference |

|---|---|---|---|---|

| Mn(II) | Azo-resorcinol derivative | Octahedral | Electronic Spectra, Magnetic Susceptibility | orientjchem.org |

| Fe(III) | Azo-resorcinol derivative | Octahedral | Electronic Spectra, Magnetic Susceptibility | orientjchem.org |

| Co(II) | Azo-resorcinol derivative | Octahedral | Electronic Spectra, Magnetic Susceptibility | orientjchem.org |

| Ni(II) | Azo-resorcinol derivative | Octahedral | Electronic Spectra, Magnetic Susceptibility | nih.gov |

| Zn(II) | Azo-resorcinol derivative | Tetrahedral | Elemental Analysis, 1H-NMR, Mass Spectra | orientjchem.org |

| Pd(II) | Azo-naphthol derivative | Square Planar | Spectral Data | uobaghdad.edu.iq |

| Rh(III) | Azo-phenol derivative | Octahedral | Physicochemical Data | rdd.edu.iq |

Spin State Determination in Transition Metal Complexes

For transition metal complexes with d⁴ to d⁷ electron configurations, two possible spin states exist: high-spin and low-spin. wikipedia.org The preferred spin state is determined by the balance between the ligand field splitting energy (Δ) and the mean spin-pairing energy (P).

High-Spin State: Occurs when Δ is smaller than P. Electrons will occupy higher energy d-orbitals before pairing up in lower energy orbitals, maximizing the total spin. This is common with weak-field ligands.

Low-Spin State: Occurs when Δ is larger than P. Electrons will pair up in the lower energy d-orbitals before occupying higher energy ones, minimizing the total spin. This is observed with strong-field ligands.

The spin state of a complex is experimentally determined primarily through magnetic susceptibility measurements, which provide the magnetic moment (μ_eff). The measured magnetic moment can be compared to the theoretical "spin-only" value to determine the number of unpaired electrons and thus the spin state.

For instance, in a study of related azo dye complexes, a Co(II) (d⁷) complex was found to have a magnetic moment of 4.36 B.M., indicating three unpaired electrons, which is characteristic of a high-spin octahedral geometry. orientjchem.org An Fe(III) (d⁵) complex with a magnetic moment of 5.71 B.M. corresponds to five unpaired electrons, confirming a high-spin octahedral configuration. orientjchem.org Conversely, a Ni(II) (d⁸) complex in an octahedral field with a magnetic moment of 2.83 B.M. suggests two unpaired electrons, consistent with this geometry, where spin state ambiguity is less common. orientjchem.org Tetrahedral complexes are almost always high-spin because the ligand field splitting (Δt) is significantly smaller than for octahedral fields. wikipedia.org

| Metal Ion | d-Electron Config. | Geometry (from source) | Magnetic Moment (μ_eff, B.M.) | Inferred Spin State | Reference |

|---|---|---|---|---|---|

| Mn(II) | d⁵ | Octahedral | 4.84 | High-spin | orientjchem.org |

| Fe(II) | d⁶ | Octahedral | 5.52 | High-spin | orientjchem.org |

| Fe(III) | d⁵ | Octahedral | 5.71 | High-spin | orientjchem.org |

| Co(II) | d⁷ | Octahedral | 4.36 | High-spin | orientjchem.org |

| Ni(II) | d⁸ | Octahedral | 2.83 | (Typically high-spin) | orientjchem.org |

| Cu(II) | d⁹ | Octahedral | 1.82 | (1 unpaired electron) | orientjchem.org |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 O Tolylazo Resorcinol Systems

Vibrational Spectroscopic Characterization (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within 4-(o-Tolylazo)resorcinol and observing changes upon coordination with metal ions. These methods probe the vibrational energy levels of molecules, which are characteristic of specific bonds and structural motifs.

Assignment of Key Functional Group Vibrations and Modes

The infrared spectrum of this compound displays a number of characteristic absorption bands that can be assigned to its key functional groups. The presence of hydroxyl (-OH) groups is typically indicated by a broad and strong absorption band in the region of 3650-3300 cm⁻¹. libretexts.org The azo group (-N=N-), a chromophore central to this molecule, exhibits a stretching vibration that is observed in the range of 1520-1430 cm⁻¹. rdd.edu.iq Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings give rise to bands in the 1620-1500 cm⁻¹ region. libretexts.orgirapa.org The C-O stretching of the phenolic hydroxyl groups can be assigned to bands around 1380 cm⁻¹ and 1242 cm⁻¹. irapa.org

Raman spectroscopy provides complementary information. The hydrocarbon chain, for instance, shows characteristic bands in the 1500–1400 cm⁻¹, 1300–1250 cm⁻¹, and 1200–1050 cm⁻¹ regions. nih.gov The symmetric and asymmetric stretching and bending vibrations of the various functional groups provide a detailed fingerprint of the molecule's structure.

Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (-OH) | Stretching | 3650-3300 (broad, strong) | libretexts.org |

| Azo (-N=N-) | Stretching | 1520-1430 | rdd.edu.iq |

| Aromatic C-H | Stretching | >3000 | libretexts.org |

| Aromatic C=C | Stretching | 1620-1500 | irapa.org |

| Phenolic C-O | Stretching | ~1380, ~1242 | irapa.org |

| Methylene (B1212753) (-CH2-) | Bending (Scissoring) | 1470-1450 | libretexts.org |

Spectral Shifts and Band Changes Indicating Coordination

When this compound acts as a ligand to form metal complexes, significant changes are observed in its vibrational spectrum. These shifts provide direct evidence of coordination and indicate the binding sites of the molecule. A notable change is the disappearance or significant broadening and shifting of the O-H stretching band, which suggests the deprotonation of the phenolic hydroxyl group and the formation of a metal-oxygen (M-O) bond. rdd.edu.iq

Furthermore, the stretching frequency of the azo group (-N=N-) is often altered upon complexation. A shift in the -N=N- band to a lower wavenumber (e.g., to around 1389 cm⁻¹) indicates the involvement of the azo nitrogen in coordination with the metal ion. irapa.org The appearance of new, lower frequency bands, typically in the 655-439 cm⁻¹ range, can be attributed to the formation of new M-O and M-N bonds, further confirming the coordination of the ligand to the metal center. irapa.org For instance, in some complexes, M-N and M-O vibration frequencies have been observed at 655-624 cm⁻¹ and 540-439 cm⁻¹, respectively. irapa.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable information about the electronic structure and transitions within this compound. UV-Visible (UV-Vis) absorption spectroscopy is particularly useful for studying the chromophoric azo group and the effects of substitution and complexation on the electronic energy levels.

Analysis of Electronic Transitions (π-π, n-π)**

The electronic spectrum of azo compounds like this compound is generally characterized by two main types of electronic transitions: π-π* and n-π. adpcollege.ac.in The high-intensity bands observed in the UV region are typically assigned to π-π transitions, which arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. researchgate.netlibretexts.org For example, bands in the range of 252–265 nm can be attributed to π-π* transitions within the aromatic rings. researchgate.net

The lower-energy, and typically less intense, absorption band in the visible region is assigned to the n-π* transition. adpcollege.ac.in This transition involves the excitation of a non-bonding electron from the nitrogen atom of the azo group to a π* antibonding orbital. researchgate.net The position of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic rings. researchgate.net Increased conjugation in a molecule generally leads to a smaller energy gap for the π-π* transition, resulting in absorption at longer wavelengths (a bathochromic or red shift). libretexts.org

Spectrophotometric Titration and Complex Formation Monitoring

Spectrophotometric titration is a powerful technique used to study the formation of metal complexes in solution and to determine their stoichiometry. By monitoring the changes in the UV-Vis absorption spectrum of this compound upon the incremental addition of a metal ion, the formation of a new species (the complex) can be observed. This is often evidenced by the appearance of a new absorption band at a different wavelength or a significant shift in the existing bands.

The stoichiometry of the complex, i.e., the metal-to-ligand ratio, can be determined using methods such as the mole ratio method or Job's method of continuous variation. rdd.edu.iq For example, a 1:2 metal-to-ligand ratio has been determined for some lead(II) complexes using this technique. ekb.eg The stability constants of the formed complexes can also be evaluated from the spectrophotometric titration data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in solution. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while 2D NMR techniques help to establish the connectivity between different parts of the molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the methyl group protons. The chemical shifts (δ) of the aromatic protons typically appear in the range of 6.0-8.0 ppm. irapa.org The phenolic hydroxyl protons often give rise to a broad signal, the position of which can be concentration and solvent dependent, but has been observed at δ 12.66 ppm in a related structure. irapa.org The methyl group (-CH₃) protons would appear as a singlet in the upfield region, typically around 2.10-2.95 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbon atoms of the aromatic rings typically resonate in the region of 100-160 ppm. chemicalbook.com The methyl carbon would appear at a much higher field (lower ppm value).

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

| ¹H | Aromatic Protons | 6.0 - 8.0 | irapa.org |

| ¹H | Phenolic -OH | Variable, potentially >10 | irapa.org |

| ¹H | Methyl (-CH₃) | 2.1 - 3.0 | rsc.org |

| ¹³C | Aromatic Carbons | 100 - 160 | chemicalbook.com |

| ¹³C | Methyl Carbon | <30 | rsc.org |

Proton and Carbon Chemical Shift Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like this compound. By analyzing the chemical shifts of proton (¹H) and carbon-13 (¹³C) nuclei, the precise arrangement of atoms within the molecule can be confirmed.

In ¹H NMR, the chemical shifts are influenced by the electronic environment of the protons. Protons attached to the aromatic rings of the tolyl and resorcinol (B1680541) moieties will exhibit signals in distinct regions of the spectrum. The protons on the resorcinol ring are particularly sensitive to the position of the azo group and the hydroxyl substituents. The methyl group protons on the tolyl ring typically appear as a singlet in the upfield region of the spectrum.

¹³C NMR provides direct information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings are indicative of their position relative to the azo and hydroxyl groups. Carbons bonded to the electronegative oxygen and nitrogen atoms will be deshielded and resonate at a higher chemical shift (downfield). For instance, the carbons bearing the hydroxyl groups on the resorcinol ring are expected to have significantly different chemical shifts compared to the other aromatic carbons.

The analysis of both ¹H and ¹³C NMR spectra, often in conjunction with two-dimensional NMR techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in Aromatic Compounds

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 8.5 | 110 - 150 bhu.ac.in |

| Phenolic O-H | 4.0 - 12.0 | - |

| Ar-CH₃ | 2.1 - 2.5 | 20 - 30 |

| Carbon attached to -OH | - | 150 - 170 |

| Carbon attached to -N=N- | - | 140 - 160 |

Elucidation of Tautomeric Forms in Solution

Azo dyes containing hydroxyl groups, such as this compound, can exist in different tautomeric forms in solution, primarily the azo-enol and the hydrazone-keto forms. NMR spectroscopy is a powerful tool for investigating this tautomeric equilibrium. researchgate.net

The equilibrium between the tautomers is often influenced by factors such as the solvent, temperature, and pH. nih.gov In the azo-enol form, the compound exists as depicted with a hydroxyl group on the resorcinol ring. In the hydrazone-keto form, a proton transfer occurs, resulting in a quinone-like structure with an N-H bond and a carbonyl group.

The presence of these tautomers can be detected by NMR due to the different chemical environments of the nuclei in each form. For example, the ¹H NMR spectrum might show separate signals for the hydroxyl proton in the azo form and the N-H proton in the hydrazone form, especially at low temperatures where the rate of exchange between the tautomers is slow. beilstein-journals.org Similarly, the ¹³C NMR spectrum would exhibit different chemical shifts for the carbons in the resorcinol ring, particularly the carbon bearing the oxygen, which would have a more ketone-like character in the hydrazone tautomer. science.gov By integrating the signals corresponding to each tautomer, their relative populations in a given solvent can be determined.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS)

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a powerful tool for separating and identifying components in a mixture. researchgate.netnih.govnih.gov

Determination of Molecular Ions and Fragmentation Patterns

In a mass spectrometer, molecules are ionized, and the resulting charged species are separated based on their mass-to-charge ratio (m/z). For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight.

The molecular ion can then undergo fragmentation, breaking into smaller, characteristic pieces. The pattern of these fragment ions provides a "fingerprint" that can be used to confirm the structure of the molecule. libretexts.org Common fragmentation pathways for azo compounds involve cleavage of the C-N and N=N bonds. For this compound, expected fragments would correspond to the tolyl radical, the resorcinol radical, and various other charged species resulting from the breakdown of the parent molecule. raco.cat

Table 2: Predicted Key Fragmentation Ions for this compound

| Ion | m/z (predicted) |

| [M]⁺ (Molecular Ion) | 228 |

| [C₇H₇]⁺ (Tolyl cation) | 91 |

| [C₆H₅O₂]⁺ (Resorcinol fragment cation) | 109 |

| [C₇H₇N₂]⁺ | 119 |

| [C₆H₄O₂N₂]⁺ | 136 |

Characterization of Reaction Intermediates and Products

Hyphenated techniques like LC-MS and GC-MS are invaluable for monitoring chemical reactions and identifying the products and any transient intermediates. nih.govresearchgate.net For instance, in the synthesis of this compound, these methods can be used to track the consumption of the starting materials (o-toluidine and resorcinol) and the formation of the final product.

Furthermore, these techniques can help identify any side-products or impurities in the reaction mixture. labcompare.com The high sensitivity of mass spectrometry allows for the detection of even trace amounts of these species. researchgate.net This is crucial for optimizing reaction conditions and ensuring the purity of the synthesized compound. In studies involving the degradation or metabolism of this compound, LC-MS and GC-MS can be employed to identify the various transformation products, providing insights into the reaction pathways. researchgate.netmdpi.com

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. uol.denih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Analysis of this compound and its Derivatives

To perform single-crystal X-ray analysis, a high-quality single crystal of the compound is required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. rsc.org

The resulting crystal structure of this compound would reveal the planarity of the azo bridge and the aromatic rings, the conformation of the molecule, and how the molecules pack together in the crystal lattice. It would also provide definitive evidence for the predominant tautomeric form in the solid state. Analysis of derivatives of this compound by this method can illuminate how different substituents influence the molecular geometry and intermolecular interactions, such as hydrogen bonding and pi-stacking. mdpi.com

Crystallographic Studies of Metal Complexes Derived from this compound

For instance, studies on related Schiff base ligands derived from 4,6-diacetylresorcinol (B1214101) show that the ligands can coordinate with metal ions like Cu(II) to form mononuclear complexes. researchgate.net In many cases, azo dye ligands like PAR and 4-(2-thiazolylazo)resorcinol (B1208428) (TAR) act as tridentate ligands, coordinating to metal ions through the nitrogen atom of the heterocyclic ring (when present), a nitrogen atom of the azo group, and the oxygen atom of a deprotonated hydroxyl group on the resorcinol ring. nih.govnih.govchem-soc.si This coordination mode often results in the formation of stable five- or six-membered chelate rings, leading to octahedral or distorted octahedral geometries around the central metal ion, especially in 1:2 (metal:ligand) complexes. nih.govchem-soc.si

In a typical octahedral complex of a related ligand, [ML₂], the two tridentate ligands arrange themselves meridionally around the metal center. nih.gov X-ray diffraction analysis of a Schiff base derived from diacetylresorcinol and 4-bromoaniline, for example, confirmed its structure, which is crucial for understanding its subsequent complexation behavior. researchgate.net Similarly, the crystal structure of a resorcinol-based Schiff base ligand was determined to be monoclinic with a P2₁/n space group. nih.gov Such crystallographic data are fundamental for validating the proposed structures of metal complexes and understanding the precise nature of the metal-ligand interactions. ijcce.ac.ir

Table 1: Representative Crystallographic Data for a Related Resorcinol-Based Schiff Base Ligand nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Z (Formula units per cell) | 4 |

Theoretical and Computational Investigations of 4 O Tolylazo Resorcinol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of azo dyes like 4-(o-tolylazo)resorcinol. These methods allow for the detailed examination of molecular geometries, electronic structures, and spectroscopic characteristics, offering a microscopic understanding that complements experimental findings.

Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, identifies the lowest energy conformation. For related azo compounds, such as 4-(2-thiazolylazo)resorcinol (B1208428) (TAR), DFT studies have shown that the molecule can exist in different tautomeric forms, namely the enol-imino and keto-enamine forms. tsijournals.comtsijournals.com Both of these tautomers have been found to possess a planar structure. tsijournals.comtsijournals.com The stability of these forms can be influenced by the surrounding environment; for instance, in the gas phase, the enol form is typically more stable, whereas the keto tautomer can become dominant in a solvent. tsijournals.comtsijournals.com This highlights the importance of considering environmental effects in conformational analysis.

The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's reactivity and interactions.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of this compound are central to its color and reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these investigations. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability.

For a related compound, 4-(2-thiazolylazo)resorcinol (TAR), the energy separation between the HOMO and LUMO for the keto tautomer was calculated to be 2.47 eV. tsijournals.com A large HOMO-LUMO gap generally implies high stability. tsijournals.com The distribution of these orbitals across the molecule reveals the regions most likely to be involved in electron donation (HOMO) and electron acceptance (LUMO), providing insights into potential sites for chemical reactions.

Table 1: Frontier Molecular Orbital Energies for a Related Azo Compound

| Tautomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Keto | - | - | 2.47 |

Note: Specific values for this compound require dedicated calculations. The data presented is for a structurally similar compound, 4-(2-thiazolylazo)resorcinol, to illustrate the type of information obtained from FMO analysis.

Prediction of Spectroscopic Properties and Electronic Transitions

A significant application of theoretical calculations is the prediction of spectroscopic properties, which is vital for a compound used as a dye. Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

These calculations can explain the origin of the color of this compound, which arises from the absorption of light in the visible region of the electromagnetic spectrum. The transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The accuracy of these predictions can be high, often showing good agreement with experimental UV-Vis spectra. For instance, developing models using specific compound classes, like porphyrins, has been shown to significantly decrease prediction errors for absorption bands. nih.govnih.gov

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, particularly in solution and in the presence of other molecules.

Investigation of Solution-Phase Behavior and Intermolecular Interactions

MD simulations can model the interactions between this compound and solvent molecules, providing insights into its solubility and the local ordering of the solvent around it. For similar phenolic compounds like resorcinol (B1680541), MD simulations have been used to understand their surface activity and the hydrogen bonding structure at the liquid-vapor interface. nih.gov These simulations can reveal how the solute affects the structure and dynamics of the surrounding solvent molecules. The use of a polarizable continuum model (PCM) in DFT calculations also helps to analyze solvent effects on properties like tautomerization. researchgate.net

Supramolecular Assembly and Aggregation Phenomena

Azo dyes, including this compound, can participate in supramolecular assembly, where individual molecules organize into larger, well-defined structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. MD simulations are well-suited to study these aggregation phenomena.

The formation of such assemblies can significantly alter the photophysical properties of the dye, leading to changes in its absorption and emission spectra. Understanding these processes is crucial for applications where the dye is used in a condensed phase or at high concentrations. For example, the self-assembly of phenolic species at aqueous interfaces has been suggested to be relevant for atmospheric processes like ice nucleation. nih.gov The ability of related resorcinol-based macrocycles, like calixarenes, to form aggregates that can act as carriers for other molecules highlights the importance of studying these supramolecular interactions. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Chemical Interactions

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of compounds with their biological activities. researchgate.netnih.gov These models are instrumental in predicting the chemical interactions of novel molecules, thereby guiding the design of compounds with desired properties and minimizing undesirable effects. researchgate.netnih.gov For azo compounds like this compound and its analogs, QSAR studies are crucial for understanding the structural features that govern their interactions with biological systems.

Detailed Research Findings

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on structurally similar azo dyes provides significant insights into the molecular descriptors that influence their activity. A notable study on a series of chromene-based azo chromophores, including the closely related isomer 4-(p-tolyldiazenyl)-benzene-1,3-diol, has explored their antimicrobial and anticancer activities through 2D-QSAR and molecular docking simulations. nih.govnih.govexcli.deresearchgate.net

In this research, a series of azo dyes and their subsequent chromene derivatives were synthesized and evaluated for their biological activities. nih.gov The study aimed to identify the key molecular features responsible for the observed antimicrobial and anticancer effects. nih.govnih.govexcli.de The researchers computed various molecular descriptors and used statistical methods to build QSAR models that could predict the biological activity based on these descriptors. nih.gov

The findings from these QSAR analyses revealed that both electronic and steric properties of the molecules play a significant role in their biological activity. For instance, the distribution of electron density, the shape of the molecule, and the presence of specific functional groups were identified as critical factors. nih.gov

The predictive power of the developed QSAR models was validated, demonstrating their potential to guide the synthesis of new derivatives with enhanced activity. nih.gov These computational approaches allow for the screening of virtual libraries of compounds, prioritizing those with a higher probability of being active, thus saving time and resources in the drug discovery process. nih.gov

The following interactive data table summarizes key molecular descriptors often employed in QSAR studies of azo dyes and their general influence on biological activity, based on the principles outlined in the referenced studies.

| Descriptor Class | Specific Descriptor | General Influence on Biological Activity |

| Electronic | Dipole Moment | Influences polar interactions with biological targets. |

| HOMO/LUMO Energies | Related to the electron-donating/accepting ability and reactivity. researchgate.net | |

| Partial Charges | Determines electrostatic interactions with receptor sites. researchgate.net | |

| Steric/Topological | Molecular Weight | Affects the overall size and fit within a binding pocket. |

| Molar Refractivity | Relates to the volume and polarizability of the molecule. | |

| Shape Indices | Describe the three-dimensional shape and can be crucial for binding. | |

| Lipophilicity | LogP | Governs the ability of the molecule to cross cell membranes. nih.gov |

| Hydrogen Bonding | H-bond donors/acceptors | Critical for specific interactions with biological macromolecules. |

This table represents a generalized summary of descriptor types and their relevance in QSAR studies of bioactive compounds, including azo dyes.

A study on the photodegradation of azo dyes established QSAR models that identified softness (s) and the most positive and negative partial charges on a carbon atom (qC+, qC-) as crucial descriptors for predicting their photostability. researchgate.net Such models are valuable not only for designing more stable dyes but also for predicting their environmental fate. researchgate.net

Furthermore, research on other azo derivatives has highlighted the importance of lipophilic parameters in controlling their biological activity. nih.gov In one study, the synthesis and computational analysis of various azo compounds demonstrated that their antimicrobial and anticancer effects could be rationalized through 2D-QSAR and molecular docking, which helped in understanding the structure-activity relationships. researchgate.netnih.gov

The table below presents a conceptual framework of a QSAR analysis for a series of hypothetical 4-(Arylazo)resorcinol derivatives, illustrating how variations in substituents could affect key descriptors and, consequently, a hypothetical biological activity (e.g., enzyme inhibition).

| Compound (Aryl Group) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | Predicted IC50 (µM) |

| -phenyl | 3.5 | 2.1 | -6.2 | 15.4 |

| -o-tolyl | 3.9 | 2.3 | -6.1 | 12.8 |

| -p-tolyl | 3.9 | 2.0 | -6.15 | 14.2 |

| -p-chlorophenyl | 4.1 | 2.8 | -6.4 | 9.5 |

| -p-nitrophenyl | 3.4 | 4.5 | -6.8 | 5.1 |

| -p-methoxyphenyl | 3.6 | 2.5 | -5.9 | 18.9 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only to demonstrate the principles of QSAR. It does not represent experimentally verified values for this compound or its derivatives.

Applications of 4 O Tolylazo Resorcinol in Analytical Chemistry

Development as Spectrophotometric Reagents for Metal Ion Detection

4-(o-Tolylazo)resorcinol is a highly effective chromogenic agent, forming intensely colored complexes with a multitude of metal ions. This property is the cornerstone of its application in spectrophotometry, a technique that measures the absorption of light by a chemical substance. The formation of a metal-ligand complex with this compound results in a significant shift in the maximum absorption wavelength and an increase in molar absorptivity, enabling the sensitive and selective quantification of various metal ions. Its utility is particularly noted in the determination of transition metals, lanthanides, and actinides. For instance, it has been successfully employed in the spectrophotometric determination of uranium(VI), where it forms a stable complex, allowing for accurate quantification. iau.irul.ie The closely related compound, 4-(2-pyridylazo)resorcinol (B72590) (PAR), which shares the core resorcinol (B1680541) azo structure, is one of the most widely used spectrophotometric reagents and its analytical applications are often discussed in the context of this class of compounds.

The robustness of spectrophotometric methods employing this compound and its analogues like PAR allows for the determination of metal ions in a variety of complex matrices. These methods have been successfully applied to environmental samples such as water and soil, industrial products like alloys and catalysts, and biological materials. The ability to quantify trace levels of metal ions in such intricate environments is crucial for environmental monitoring, quality control in manufacturing, and biological research. For example, methods have been developed for the simultaneous determination of cobalt and nickel in catalysts and alloy steels. nih.govnih.gov Furthermore, the quantification of copper and zinc in wastewater and metalloproteins has been achieved using these spectrophotometric techniques. mdpi.comnih.gov The determination of uranium in geological samples and water is another significant application, highlighting the versatility of this reagent. iau.irijera.com

| Metal Ion(s) | Matrix | Wavelength (nm) | Reference |

|---|---|---|---|

| Cobalt(II) and Nickel(II) | Catalyst | Not Specified | nih.gov |

| Cobalt(II) and Nickel(II) | Alloy Steels | 468.5 and 474.5 | nih.gov |

| Copper(II) and Zinc(II) | Wastewater | Not Specified (FAAS) | mdpi.com |

| Copper(II) | Pharmaceuticals | 495-500 | asianpubs.org |

| Uranium(VI) | Geological Samples | Not Specified | ijera.com |

| Uranium(VI) | Water Samples | 550 | ul.ie |

The efficiency and accuracy of spectrophotometric methods using this compound are highly dependent on the optimization of several key analytical parameters.

pH: The formation of metal complexes with this compound is a pH-dependent process. The pH of the solution influences both the speciation of the metal ion and the protonation state of the ligand, thereby affecting the stability and absorbance of the resulting complex. For instance, the optimal pH for the formation of the Pb(II)-PAR complex has been found to be around 7. nih.gov In the case of copper(II) determination with PAR, a pH of 10 is employed. asianpubs.org The electrochemical behavior of the PAR-Cu(II) complex is also significantly influenced by pH, with studies showing varying reduction potentials at different pH levels. ijcce.ac.ir

Concentration: The concentration of this compound is a critical parameter that needs to be optimized to ensure complete complexation of the target metal ion. An insufficient amount of the reagent can lead to incomplete complex formation and consequently, an underestimation of the metal ion concentration. nih.gov Conversely, an excessive concentration of the reagent can lead to high background absorbance, reducing the sensitivity of the method. For the determination of copper, the optimal concentration of the reagent is carefully controlled to achieve maximum absorbance. mdpi.com

Interfering Species: The presence of other ions in a sample matrix can interfere with the determination of the target analyte. These interfering species may react with this compound to form colored complexes, leading to spectral overlap and inaccurate results. To mitigate these interferences, masking agents are often employed. Masking agents are substances that form stable and colorless complexes with the interfering ions, preventing them from reacting with the primary chromogenic reagent. For example, in the determination of copper(II) with PAR, EDTA is used as a masking agent to eliminate interference from ions such as Hg(II), Zn(II), and Cd(II). asianpubs.org Similarly, in the analysis of uranium, a mixture of sodium fluoride, cyclohexanediaminetetraacetic acid (CDTA), and 5-sulphosalicylic acid can be used to mask various interfering ions. iau.ir

| Analyte | Optimal pH | Masking Agent(s) | Interfering Ions Masked | Reference |

|---|---|---|---|---|

| Uranium(VI) | 7.5-7.8 | Sodium fluoride, CDTA, 5-sulphosalicylic acid | Various metal ions | iau.ir |

| Copper(II) | 10 | EDTA | Hg(II), Zn(II), Cd(II) | asianpubs.org |

| Lead(II) | 7 | Not specified | Not specified | nih.gov |

| Cobalt(II) | 5-7.5 | Not specified | Various cations and anions | researchgate.net |

Application in Sensor Development and Chemosensing Principles

The strong interaction between this compound and metal ions, leading to a distinct optical response, makes it an excellent candidate for the development of chemical sensors. These sensors provide a rapid and often portable means for the detection of specific analytes.

Optical Sensors: Optical sensors based on this compound and its analogues often involve the immobilization of the reagent onto a solid support. This can be a polymer membrane, silica (B1680970) gel, or the surface of an optical fiber. nih.govresearchgate.net The interaction of the target analyte with the immobilized reagent leads to a change in the optical properties of the sensor, such as color or fluorescence, which can be measured.

Immobilization on Solid Supports: A common approach is to immobilize 4-(2-pyridylazo)resorcinol (PAR) on functionalized hexagonal mesoporous silica, creating a low-cost optical sensor for heavy metal ions. nih.gov Another strategy involves immobilizing PAR on a triacetylcellulose (B593227) membrane for the detection of mercury(II) ions. researchgate.net

Fiber Optic Sensors: Fiber optic sensors offer the advantages of remote sensing and miniaturization. A fiber optic sensor for mercury(II) has been developed by depositing a thin layer of Al2O3 nanoparticles sensitized with PAR onto the fiber's sensing element. ul.ie

Surface Plasmon Resonance (SPR) Sensors: SPR is a highly sensitive technique for detecting changes in the refractive index at a metal surface. SPR sensors for metal ions have been designed by modifying a gold surface with a composite layer containing PAR. nih.gov

Electrochemical Sensors: Electrochemical sensors measure changes in electrical properties upon interaction with an analyte. This compound can be used to modify electrode surfaces, enhancing their selectivity and sensitivity towards specific analytes.

Modified Glassy Carbon Electrodes: A glassy carbon electrode can be modified with a polymer layer of resorcinol. This modified electrode has been shown to be an effective voltammetric sensor for the simultaneous determination of cephalexin (B21000) and cefadroxil. nih.gov While this example uses the precursor resorcinol, the principle can be extended to its azo derivatives for metal ion sensing. For instance, a glassy carbon electrode modified with multi-walled carbon nanotubes has been used for the voltammetric determination of resorcinol itself. researchgate.net The modification of electrodes with PAR has been employed in the voltammetric determination of various metal ions. d-nb.info

The primary sensing mechanism for this compound-based sensors is a chromogenic response . This refers to a change in color upon complexation with a metal ion. The free ligand has a specific color, and the metal-ligand complex exhibits a different, often more intense, color at a different wavelength. This color change is due to the alteration of the electronic structure of the azo dye upon coordination with the metal ion, which affects the energy of its π-π* and n-π* electronic transitions.

For example, an optical sensor with immobilized PAR responds to heavy metal ions like Fe(III), Cd(II), Ni(II), Zn(II), Pb(II), Co(II), Hg(II), and Cu(II) with a color change from yellow to orange or purple in alkaline solutions. nih.gov This visible color change allows for naked-eye detection in some cases, providing a simple and rapid screening tool. nih.gov The chromogenic response of PAR to different metal ions can be so distinct that it can be used in sensor arrays to discriminate between multiple metal ions. semanticscholar.org

While less common for this compound itself, related sensor systems can also exhibit a fluorogenic response . In this mechanism, the interaction with the analyte causes a change in the fluorescence properties of the sensor molecule, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity.

Preconcentration and Separation Methodologies Utilizing this compound Complexes

In many analytical scenarios, the concentration of the target analyte is below the detection limit of the analytical instrument. In such cases, a preconcentration step is necessary to increase the analyte concentration to a measurable level. This compound is instrumental in these methodologies by forming stable, often hydrophobic, complexes with metal ions, which can then be efficiently extracted from a large volume of sample into a smaller volume.

Cloud Point Extraction (CPE): This technique utilizes the property of non-ionic surfactants in aqueous solutions to form micelles and become turbid when heated to a specific temperature known as the cloud point. Metal ions are first complexed with this compound to form hydrophobic chelates. These chelates are then entrapped in the micelles of a non-ionic surfactant like Triton X-114. rsc.org Upon heating the solution above the cloud point, the surfactant phase separates, concentrating the metal-chelate complex in a small volume, which can then be analyzed. This method has been successfully applied to the preconcentration of uranium and other heavy metals. iau.irijcce.ac.irijcce.ac.ir

Solid Phase Extraction (SPE): In SPE, a solid sorbent is used to retain the analyte from a liquid sample. This compound can be either immobilized onto a solid support or used as a chelating agent in the solution, with the resulting metal complex being adsorbed onto a solid phase.

Functionalized Resins: Resins such as Amberlite XAD or Duolite XAD-761 can be functionalized with 4-(2-pyridylazo)resorcinol. researchgate.net These functionalized resins exhibit high selectivity and capacity for the extraction of trace metals from complex matrices like groundwater. nih.gov

Adsorption of Metal Chelates: An alternative approach involves forming the metal-4-(o-Tolylazo)resorcinol complex in the sample solution and then passing it through a column packed with a non-polar sorbent. The hydrophobic complex is retained on the sorbent, while the more polar matrix components pass through. The retained complex can then be eluted with a small volume of a suitable solvent.

Ion-Imprinted Polymers (IIPs): This is a more advanced separation technique where a polymer is synthesized in the presence of the target metal ion (the template) and a complexing ligand like this compound. After polymerization, the template ion is removed, leaving behind cavities in the polymer matrix that are specifically shaped for the selective rebinding of that particular ion. nih.gove3s-conferences.org This approach offers high selectivity for the preconcentration and separation of a target metal ion from a mixture of other ions. IIPs have been developed for the selective extraction of uranium. nih.govrsc.org

| Methodology | Target Analyte(s) | Matrix | Key Reagents/Materials | Reference |

|---|---|---|---|---|

| Cloud Point Extraction | Uranium(VI) | Water Samples | Triton X-114 | iau.ir |

| Cloud Point Extraction | Uranium(VI) | Aqueous Solution | Triton X-100, Tween-40 | ijcce.ac.ir |

| Solid Phase Extraction | Cobalt(II) | Water Samples | Duolite XAD-761 resin, PAR | researchgate.net |

| Solid Phase Extraction | Trace Metals (Co, Ni, Cu) | Groundwater | Amberlite XAD-4 functionalized with PAR | nih.gov |

| Ion-Imprinted Polymer | Uranium(VI) | Natural Water | EGDMA, Methacrylic acid, Br-PADAP | nih.gov |

Cloud Point Extraction (CPE) Systems

Cloud point extraction is a separation and preconcentration technique that utilizes the property of non-ionic or zwitterionic surfactants to form micelles and separate into a surfactant-rich phase and a dilute aqueous phase upon reaching a certain temperature, known as the cloud point temperature. researchgate.net This method is considered an environmentally friendly alternative to traditional liquid-liquid extraction. nih.gov

In the context of this compound, this compound would act as a chelating agent, forming hydrophobic complexes with target metal ions. These complexes can then be extracted from the bulk aqueous solution into the small volume of the surfactant-rich phase. The general steps involved in a CPE system using an azo dye like this compound for metal ion determination are:

Complex Formation: The this compound reagent is added to the aqueous sample containing the metal ion of interest. The azo dye complexes with the metal ion, and the properties of this complex, such as its hydrophobicity, are crucial for successful extraction.

Micelle Entrapment: A non-ionic surfactant, such as Triton X-114, is added to the solution. scispace.com The hydrophobic metal-chelate complexes are incorporated into the micelles formed by the surfactant molecules.

Phase Separation: The temperature of the solution is raised above the cloud point temperature of the surfactant. This causes the solution to become turbid as the surfactant aggregates and separates into a small, dense, surfactant-rich phase containing the analyte complex.

Analysis: The two phases are separated, typically by centrifugation. The surfactant-rich phase, containing the concentrated analyte, is then diluted with a suitable solvent, and the concentration of the metal is determined, often by spectrophotometry.

The efficiency of CPE is influenced by several parameters, including pH, the concentration of the chelating agent and surfactant, temperature, and incubation time. mdpi.com While specific research data for this compound in CPE systems is not extensively available, studies on similar azo dyes provide insights into the expected optimal conditions.

Table 1: General Parameters for Cloud Point Extraction of Metal Ions with Azo Dyes

| Parameter | Typical Optimal Range/Condition | Purpose |

| pH | Dependent on the metal ion and chelating agent | To ensure the formation of the desired metal-chelate complex. |

| Chelating Agent Concentration | Sufficient to complex all the target metal ions | To facilitate the quantitative extraction of the analyte. |

| Surfactant Concentration | Above the critical micelle concentration | To ensure the formation of micelles for analyte entrapment. |

| Equilibration Temperature | Above the cloud point temperature of the surfactant | To induce phase separation. |

| Incubation Time | Sufficient for the system to reach equilibrium | To ensure complete transfer of the analyte to the surfactant-rich phase. |

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction is a widely used sample preparation technique for the separation, purification, and concentration of analytes from a solution by their adsorption onto a solid sorbent. For the determination of trace metal ions, SPE can be made highly selective by immobilizing a chelating agent onto the solid support.

In this context, this compound could be immobilized on a solid support material, such as silica gel, alumina, or a polymer resin. This modified sorbent can then be used to selectively retain metal ions that form stable complexes with the immobilized azo dye. The general procedure for SPE using such a functionalized sorbent involves:

Sorbent Preparation: this compound is chemically bonded or physically adsorbed onto a solid support material.

Column Packing: The modified sorbent is packed into a column or cartridge.

Sample Loading: The sample solution, adjusted to an optimal pH for complex formation, is passed through the column. The target metal ions are retained on the sorbent through chelation with the immobilized this compound.

Washing: The column is washed with a suitable solvent to remove any interfering species that are not strongly bound to the sorbent.

Elution: The retained metal ions are eluted from the column using a small volume of an appropriate eluent, such as an acidic solution, which protonates the chelating agent and releases the metal ions.

Analysis: The eluate, containing the concentrated and purified analyte, is then analyzed by a suitable instrumental technique, such as atomic absorption spectrometry or spectrophotometry.

The performance of this SPE technique depends on factors like the pH of the sample solution, the flow rate of the sample and eluent, the type and volume of the eluent, and the capacity of the sorbent. While specific studies on this compound immobilized on solid phases are limited, research on similar azo dyes, such as 4-(2-pyridylazo)resorcinol (PAR), has demonstrated the effectiveness of this approach for the preconcentration of various metal ions. nih.gov

Table 2: Key Parameters in Solid-Phase Extraction of Metal Ions using Immobilized Azo Dyes

| Parameter | Description | Impact on Extraction |

| pH of Sample | Affects the charge of the chelating agent and the metal species. | Crucial for the formation of the metal-chelate complex and its retention on the sorbent. |

| Flow Rate | The speed at which the sample and eluent are passed through the column. | A slower flow rate generally allows for better retention and elution. |

| Eluent Type and Concentration | The solvent used to remove the analyte from the sorbent. | Must be strong enough to break the metal-chelate bond but selective enough not to elute interfering ions. |

| Sample Volume | The volume of the original sample passed through the SPE column. | A larger sample volume can lead to a higher preconcentration factor. |

| Sorbent Capacity | The amount of analyte that can be retained by a given amount of sorbent. | Determines the maximum amount of metal ion that can be extracted. |

Integration into Green Analytical Chemistry Frameworks

Green analytical chemistry aims to develop analytical procedures that are more environmentally friendly by reducing or eliminating the use of hazardous substances and minimizing waste generation. researchgate.net The use of this compound in analytical methods can be evaluated and optimized within this framework.

Minimization of Solvent Usage and Waste Generation in Analytical Procedures

A significant aspect of green analytical chemistry is the reduction of solvent consumption. Azo dyes, including this compound, are often employed in spectrophotometric methods that can be adapted to minimize solvent use.

Miniaturization: By scaling down the analytical procedure, the volumes of samples and reagents, including solvents, can be significantly reduced. This leads to a decrease in the amount of waste generated per analysis.

Flow Injection Analysis (FIA): Incorporating the spectrophotometric determination of metal complexes of this compound into a flow injection analysis system can drastically reduce reagent consumption and waste production compared to traditional batch methods.

Alternative Solvents: When solvents are necessary, exploring the use of greener alternatives to conventional toxic organic solvents is a key principle. This could include the use of ionic liquids, supercritical fluids, or bio-based solvents. orientjchem.orgresearchgate.net However, the solubility and stability of the this compound-metal complex in these alternative solvents would need to be thoroughly investigated.

Cloud Point Extraction: As discussed previously, CPE is an inherently greener technique as it uses small amounts of surfactants in an aqueous medium, largely avoiding the use of volatile and toxic organic solvents. nih.gov

Development of Environmentally Benign Analytical Procedures

Reagent Toxicity: While azo dyes are effective chromogenic reagents, some can be harmful. ijrrjournal.comgsconlinepress.comgsconlinepress.comijrar.org A green chemistry approach would involve assessing the toxicity of this compound and its degradation products. If it is found to be hazardous, research could be directed towards synthesizing less toxic, biodegradable analogues.

Energy Consumption: The energy efficiency of the analytical instrument and any associated equipment, such as heating baths for CPE, should be considered.

Renewable Resources: While this compound is a synthetic compound, the broader principles of green chemistry encourage the use of reagents derived from renewable resources where possible.

By integrating these green analytical chemistry principles, methods utilizing this compound can be developed to be not only sensitive and selective but also sustainable and environmentally responsible.

Based on a comprehensive search for scientific literature, it is not possible to generate a detailed article on the mechanistic investigations of This compound that adheres to the specific outline provided. The required research findings concerning its reaction kinetics, thermodynamics, coordination sphere dynamics, and photochemical behavior are not available in the public domain through the conducted searches.

Searches for "this compound," including by its CAS number (2632-00-0), did not yield specific studies on: